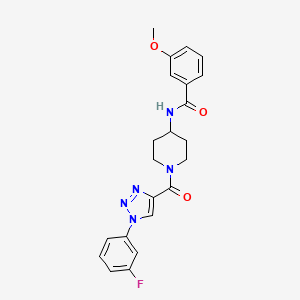

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Description

This compound belongs to a class of triazole-piperidine-benzamide derivatives, characterized by a 1,2,3-triazole core linked to a piperidine ring and a substituted benzamide moiety. The 3-fluorophenyl group at the triazole’s 1-position and the 3-methoxybenzamide at the piperidine’s 4-position define its structural uniqueness.

Properties

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODHJURNGSTXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process:

Formation of the 1,2,3-triazole ring: : This is often achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Attachment of the fluorophenyl group: : Through nucleophilic substitution reactions, this group is introduced.

Piperidine integration: : Using reductive amination or other coupling techniques.

Final coupling with 3-methoxybenzamide: : Often via amidation reactions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In industrial settings, the synthesis process may be optimized for scale and efficiency:

Use of automated synthesizers.

Enhanced purification techniques like HPLC (high-performance liquid chromatography).

Recycling of reagents and solvents to reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions:

Oxidation: : Typically at the methoxybenzamide moiety.

Reduction: : Possible at the carbonyl groups under specific conditions.

Substitution: : Particularly with the 3-fluorophenyl group, facilitating diverse modifications.

Common Reagents and Conditions:

Oxidation: : Using reagents like KMnO4 (potassium permanganate) or mCPBA (meta-chloroperoxybenzoic acid).

Reduction: : Using hydrogen gas (H2) with metal catalysts like Pd/C (palladium on carbon).

Substitution: : Employing nucleophiles such as organolithium reagents or Grignard reagents.

Major Products Formed:

Oxidation: : Produces carboxylic acids or aldehydes.

Reduction: : Results in alcohols or amines.

Substitution: : Leads to functionalized derivatives with varied pharmacological properties.

Scientific Research Applications

Chemistry

As a building block for synthesizing novel chemical entities.

Studying its reactivity patterns helps understand similar structures.

Biology and Medicine

Pharmaceutical research: : Potential drug candidate for neurological disorders due to its structural similarity to known bioactive molecules.

Mechanistic studies: : Investigates how the compound interacts with biological targets.

Industry

Utilized in material science for developing advanced materials.

May serve as a precursor for agrochemical formulations.

Mechanism of Action

Effects and Molecular Targets: : The compound interacts with specific enzymes or receptors, modulating their activity. Its mechanism may involve binding to active sites or allosteric sites, altering protein conformation, and thereby affecting biological pathways. Detailed studies often involve computational modeling and biochemical assays to unravel these interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common scaffold with several analogues, differing primarily in substituents on the phenyl rings and benzamide groups. Key examples from the evidence include:

Key Findings from Structural Comparisons

- Substituent Effects on Physicochemical Properties: The 3-methoxy group in the target compound likely improves solubility compared to the 3-methyl or 3-chloro substituents in analogues . The 3-fluorophenyl group enhances metabolic stability and lipophilicity, a feature shared with the 3-chlorophenyl analogue but absent in the 3,4-dimethylphenyl variant .

Synthetic Routes :

- Analogues are synthesized via multi-step protocols involving:

Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Coupling of the triazole-carbonyl intermediate with piperidine derivatives.

Final benzamide formation using carbodiimide-mediated couplings .

- Crystallographic Data :

- Structural confirmation of similar compounds relies on tools like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate bond-length and angle measurements .

Biological Activity

The compound N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a complex molecule that belongs to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives often involves click chemistry methods, allowing for the efficient formation of 1,2,3-triazoles. The specific compound under discussion can be synthesized through various methods that involve the reaction of azides with alkynes in the presence of copper catalysts. The incorporation of a fluorophenyl group and a piperidinyl moiety enhances its potential biological activity due to their known pharmacophoric properties.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented in literature. The following sections summarize key findings related to the biological activity of This compound .

Antimicrobial Activity

Triazoles have shown significant antimicrobial properties. In studies evaluating various triazole compounds:

- Minimum Inhibitory Concentrations (MICs) were assessed against a range of microorganisms. For instance, certain derivatives displayed MIC values as low as 12.5 µg/mL against Enterococcus faecalis .

- The presence of the methoxy group in the benzamide structure may contribute to enhanced interactions with microbial targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit potent anticancer properties:

- Compounds similar to the one have shown IC50 values indicating strong cytotoxic effects against various cancer cell lines such as HeLa and MGC-803 .

- The specific compound's structure suggests potential for interaction with cellular pathways involved in cancer progression.

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical and laboratory settings:

- Antimicrobial Efficacy : A series of triazole-coumarin conjugates were synthesized and evaluated for their antibacterial activity. Compounds with structural similarities to our target compound exhibited significant antibacterial effects with low toxicity towards human erythrocytes .

- Anticancer Studies : Triazole-based compounds have been tested against different cancer cell lines, revealing that modifications in substituents can lead to enhanced anticancer activity. The incorporation of piperidine and methoxy groups has been associated with improved selectivity and potency against cancer cells .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer: The compound’s GHS classification includes acute oral toxicity, skin corrosion/irritation, and severe eye damage. Researchers must wear nitrile gloves, lab coats, and safety goggles. Avoid dust generation by using fume hoods with HEPA filters. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Coupling of 3-fluorophenyl-1H-1,2,3-triazole-4-carboxylic acid with piperidin-4-amine using EDCI/HOBt in DMF at 0–5°C.

- Step 2: Acylation of the intermediate with 3-methoxybenzoyl chloride in dichloromethane (DCM) under reflux.

Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Purification employs column chromatography (gradient elution) .

Q. Which characterization techniques are critical for confirming the compound’s structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (CDCl3 or DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 439.16 [M+H]+).

- X-ray Crystallography: SHELXL refinement (using WinGX suite) resolves bond lengths/angles and anisotropic displacement parameters .

Q. How should researchers interpret discrepancies in spectral data during structural validation?

- Methodological Answer: Contradictions between calculated and observed NMR shifts may arise from solvent polarity or residual water. For example, piperidine NH protons (δ 1.5–2.5 ppm) can broaden in DMSO-d6. Use deuterated solvents with <0.03% H2O and compare data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .

Q. What storage conditions ensure long-term stability of the compound?

- Methodological Answer: Store lyophilized samples in amber vials under argon at –20°C. For solutions (e.g., DMSO stock), aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale preparation?

- Methodological Answer:

- Reaction Optimization: Screen coupling reagents (e.g., TBTU vs. HATU) in THF or acetonitrile. Use microwave-assisted synthesis (80°C, 30 min) to accelerate triazole formation.

- Purification: Replace column chromatography with preparative HPLC (10–90% acetonitrile in 0.1% TFA) for >98% purity. Validate via chiral chromatography to exclude enantiomeric impurities .

Q. What strategies resolve structural ambiguities in crystallographic data?

- Methodological Answer: For disordered triazole or piperidine rings, use SHELXL’s PART instruction to model alternative conformations. Apply restraints (e.g., DFIX, SIMU) to anisotropic atoms. Validate hydrogen bonding (e.g., N–H···O=C) via PLATON’s ADDSYM algorithm. Compare with deposited structures in the Cambridge Structural Database (CSD) .

Q. How can researchers mechanistically link the compound’s structure to its biological activity?

- Methodological Answer:

- In Vitro Assays: Test inhibition of protein kinases (e.g., CDK2/Cyclin E) using fluorescence polarization (FP) assays.

- Computational Docking: Use AutoDock Vina to model interactions between the fluorophenyl group and kinase ATP-binding pockets (e.g., PDB: 3H6). Validate with mutagenesis studies (e.g., K89A mutation reduces binding) .

Q. How should contradictions in biological activity data across studies be addressed?

- Methodological Answer: Discrepancies in IC50 values (e.g., 10 nM vs. 500 nM) may stem from assay conditions. Standardize protocols:

Q. What methodologies enable rational modification of the compound for improved pharmacokinetics?

- Methodological Answer:

- Metabolic Stability: Replace the methoxy group with deuterated or trifluoromethyl analogs to reduce CYP450-mediated oxidation.

- Solubility Enhancement: Introduce PEGylated side chains or co-crystallize with cyclodextrins.

Validate modifications via MD simulations (GROMACS) and in vivo PK studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.